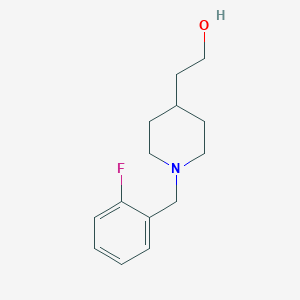
2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol
Overview
Description
“2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C14H20FNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a fluorobenzyl group and an ethanol group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 237.31 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Characterization
- A study by Govindhan et al. (2017) synthesized a compound similar to 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol using a click chemistry approach. The compound was characterized using various techniques, and its thermal stability was analyzed. The compound's cytotoxicity was evaluated, indicating its potential for further biological applications.
Radiotracer Development
- Labas et al. (2011) conducted research on PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety. Their study aimed to develop novel specific PET radioligands selectively antagonistic for NR2B subunit-containing NMDA receptors. They concluded that the synthesized radiotracers had poor brain penetration, impacting their suitability for imaging NR2B NMDA receptors (Labas et al., 2011).
Potential in Acetylcholinesterase Studies
- Lee et al. (2000) synthesized and evaluated an analog of donepezil, incorporating a 4-(4-fluorobenzyl)piperidine structure. Despite its potent in vitro biological activity, in vivo studies in mice suggested that it may not be suitable for acetylcholinesterase (AChE) studies due to nonspecific distribution in the brain (Lee et al., 2000).
Molecular Dynamics and Quantum Chemical Studies
- A study by Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron. They performed molecular dynamics simulations and quantum chemical calculations, providing insights into the interaction of these compounds with metal surfaces, which could be relevant for the applications of this compound (Kaya et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been associated with the treatment of depression and HIV , suggesting potential targets could be neurotransmitter systems or HIV-related proteins.
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules and as potential treatments for HIV
Pharmacokinetics
Similar compounds have been synthesized and evaluated for potential treatment of hiv , suggesting that they may have suitable pharmacokinetic properties for drug development.
Biochemical Analysis
Biochemical Properties
2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with glutaminase 1, an enzyme involved in glutamine metabolism . The interaction between this compound and glutaminase 1 results in the inhibition of the enzyme’s activity, which can have downstream effects on cellular metabolism and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are critical for cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of glutaminase 1, inhibiting its enzymatic activity . This inhibition leads to a reduction in the conversion of glutamine to glutamate, thereby affecting the overall metabolic flux within the cell. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Over time, the compound may undergo degradation, which can affect its efficacy and potency . Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish with prolonged exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as glutaminase 1, affecting the conversion of glutamine to glutamate . This interaction can lead to changes in metabolic flux and the levels of various metabolites within the cell, ultimately influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects . For instance, it may localize to the mitochondria, where it can interact with enzymes involved in energy metabolism and apoptosis.
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-14-4-2-1-3-13(14)11-16-8-5-12(6-9-16)7-10-17/h1-4,12,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLRQMYPPPYPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)
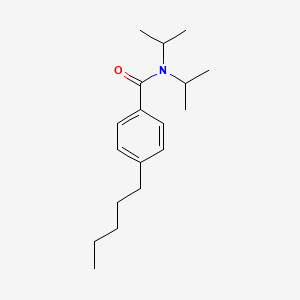
![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)
![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)

![N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide](/img/structure/B1413407.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride](/img/structure/B1413408.png)
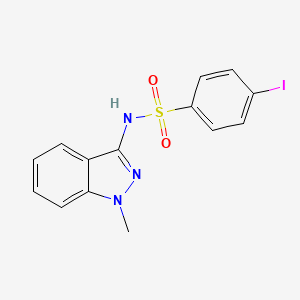
![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)
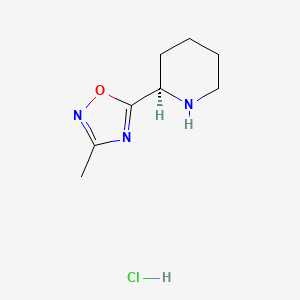
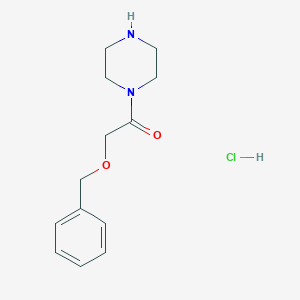

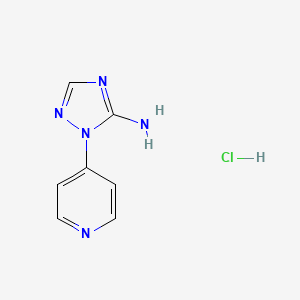
![(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1413422.png)
